molecular formula C₁₆H₂₇N₃O₄ B549898 Isoleucyl-prolyl-proline CAS No. 26001-32-1

Isoleucyl-prolyl-proline

Cat. No. B549898
CAS RN: 26001-32-1
M. Wt: 325.4 g/mol
InChI Key: FQYQMFCIJNWDQZ-CYDGBPFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoleucyl-prolyl-proline (IPP) belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . It is a dietary supplement that is a combination of three amino acids: isoleucine, proline, and proline .


Synthesis Analysis

The most efficient way of producing high concentrations of these lactotripeptides (LTPs) is enzymatic hydrolysis of dairy protein (casein) with the use of a mixture of several enzymes derived from the nongenetically modified organism Aspergillus oryzae, including proteases and peptidases .


Chemical Reactions Analysis

The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl). Experimental and computational evidence for the stereoelectronic origins of this enhanced prolyl reactivity is presented .

Scientific Research Applications

Proline's Unique Role in Molecular Processes

Proline, an amino acid found in Isoleucyl-prolyl-proline, exhibits unique conformations like cis and trans, influencing protein structure and function. This prolyl cis-trans isomerization is vital in human physiology and pathology, potentially offering new therapeutic targets (Lu, Finn, Lee, & Nicholson, 2007).

Antihypertensive Effects

This compound, absorbed without degradation by digestive enzymes, can reach the abdominal aorta, inhibit angiotensin I-converting enzyme, and exhibit antihypertensive effects in hypertensive rats (Masuda, Nakamura, & Takano, 1996).

Investigating Proline's Impact on Protein Structure

Substitutions in the proline ring, like in this compound, offer insights into proline's influence on protein stability and dynamics. For example, fluorine-labeled proline can aid in studying protein interactions and conformational changes (Kubyshkin, Pridma, & Budisa, 2018).

Proline's Role in Protein Folding and Biological Function

Proline's cis-trans isomerization in peptides, such as this compound, is crucial in protein folding and function. Understanding this mechanism can improve insights into protein behavior and development of targeted therapies (Yonezawa, Nakata, Sakakura, Takada, & Nakamura, 2009).

Proline Isomerization in Phage Infection

In phage infection processes, proline isomerization, as found in this compound, acts as a molecular timer, influencing infection activation and rate (Eckert, Martin, Balbach, & Schmid, 2005).

Reducing Arterial Stiffness

Long-term consumption of fermented milk containing this compound can reduce arterial stiffness, suggesting its potential for managing hypertension (Jauhiainen, Rönnback, Vapaatalo, Wuolle, Kautiainen, Groop, & Korpela, 2010).

Peptide Structural Stability

This compound stabilizes in its neutral form, showing strong intramolecular hydrogen bonds. Understanding its conformation aids in drug design and protein engineering (Kolev, Koleva, Stoineva, Jakimova, & Tchorbanov, 2009).

Biochemical Analysis

Biochemical Properties

Isoleucyl-prolyl-proline interacts with various biomolecules, most notably the angiotensin-converting enzyme (ACE). It acts as an ACE inhibitor, which means it blocks the action of ACE . ACE is an enzyme that converts angiotensin I into angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP helps to reduce the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce the production of nitric oxide (NO) in cultured vascular endothelial cells . NO is a potent vasodilator, and its increased production can lead to the relaxation of blood vessels and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with ACE. As an ACE inhibitor, IPP binds to ACE and prevents it from converting angiotensin I into angiotensin II . This leads to a decrease in the levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to exert its blood pressure-lowering effects in both animals and humans

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in relation to its dosage. For instance, it has been found to exert blood pressure-lowering effects in spontaneously hypertensive rats

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely involved in the renin-angiotensin system, a key regulatory pathway of blood pressure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not clearly defined in the current literature. Given its biochemical properties and effects on cells, it is likely that it is transported and distributed in a manner that allows it to interact with ACE and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely localized in areas where ACE is present, allowing it to exert its inhibitory effects .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYQMFCIJNWDQZ-CYDGBPFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26001-32-1
Record name L-Proline, L-isoleucyl-L-prolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoleucyl-prolyl-proline
Reactant of Route 2
Reactant of Route 2
Isoleucyl-prolyl-proline
Reactant of Route 3
Isoleucyl-prolyl-proline
Reactant of Route 4
Isoleucyl-prolyl-proline
Reactant of Route 5
Isoleucyl-prolyl-proline
Reactant of Route 6
Reactant of Route 6
Isoleucyl-prolyl-proline

Q & A

Q1: What is the proposed mechanism of action for isoleucyl-prolyl-proline (IPP) in lowering blood pressure?

A1: IPP, along with the related tripeptide valyl-prolyl-proline (VPP), is proposed to act as an inhibitor of angiotensin I-converting enzyme (ACE). [, ] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP and VPP could potentially reduce the formation of angiotensin II and thereby lower blood pressure. []

Q2: What is the evidence for IPP's effect on blood pressure from in vitro studies?

A2: In vitro studies have shown that high concentrations of IPP and VPP can inhibit ACE activity. [] Additionally, these tripeptides have been shown to induce nitric oxide (NO) production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings, suggesting a potential vasodilatory effect. []

Q3: Have there been any clinical trials investigating the effects of IPP on blood pressure? What were the key findings?

A3: Yes, several clinical trials have investigated the effects of IPP-containing products on blood pressure, primarily in individuals with mild hypertension:

  • Fermented milk vs. pure peptides: A study comparing the effects of Lactobacillus helveticus fermented milk containing IPP and VPP to pure peptides in water found that the fermented milk product was more effective in attenuating the development of hypertension in a rat model. [] This suggests that other components in the fermented milk may contribute to the observed effects.
  • Long-term effects: One study found that long-term consumption of Lactobacillus helveticus fermented milk containing IPP and VPP reduced augmentation index in hypertensive subjects. []

Q4: Has a cause-and-effect relationship been established between IPP consumption and blood pressure regulation?

A4: The European Food Safety Authority (EFSA) Panel on Dietetic Products, Nutrition and Allergies concluded that a cause-and-effect relationship between the consumption of IPP and VPP and maintenance of normal blood pressure has not been established. [, ] This conclusion was based on a review of multiple studies, some of which showed positive effects while others did not.

Q5: What are the limitations of the current research on IPP and blood pressure?

A5: Several limitations exist in the current research on IPP and blood pressure, including:

  • Methodological limitations: Several studies reporting positive effects of IPP on blood pressure suffered from major methodological limitations, making it difficult to interpret the results. [, ]
  • Inconsistency in findings: There is inconsistency in the findings across different studies, with some showing positive effects while others show no effect. [, ]
  • Lack of mechanistic understanding: While IPP and VPP are proposed to act as ACE inhibitors, the precise mechanism by which they might exert their effects at the proposed doses remains unclear. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.